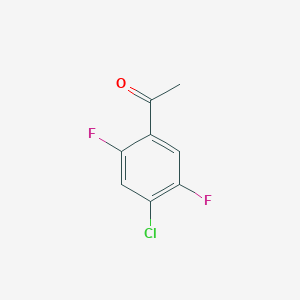

4'-Chloro-2',5'-difluoroacetophenone

Description

The exact mass of the compound 1-(4-Chloro-2,5-difluorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chloro-2,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBICEUZJHYFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344884 | |

| Record name | 4'-Chloro-2',5'-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-12-9 | |

| Record name | 4'-Chloro-2',5'-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chloro-2',5'-difluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Chloro-2',5'-difluoroacetophenone CAS number

An In-Depth Technical Guide to 4'-Chloro-2',5'-difluoroacetophenone

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and fine chemical industries. Identified by its CAS number 655-12-9 , this halogenated acetophenone derivative serves as a versatile building block for the synthesis of more complex molecular architectures.[1][2] This document details its physicochemical properties, presents a validated synthetic methodology with mechanistic insights, outlines robust analytical characterization techniques, discusses its applications in drug discovery, and provides essential safety and handling protocols. The guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this compound.

Introduction and Chemical Identity

This compound, with the molecular formula C₈H₅ClF₂O, is a trifunctionalized aromatic ketone.[1][3] The strategic placement of chloro and difluoro substituents on the phenyl ring, combined with the reactive acetyl group, makes it a highly valuable precursor in organic synthesis. The electron-withdrawing nature of the halogen atoms significantly influences the reactivity of the aromatic ring and the adjacent carbonyl group, providing specific regiochemical outcomes in subsequent reactions. Its primary utility lies in introducing a 4-chloro-2,5-difluorophenyl moiety into target molecules, a common structural motif in various biologically active compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and manufacturing. The data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 655-12-9 | [1][2][3] |

| Molecular Formula | C₈H₅ClF₂O | [1][3] |

| Molecular Weight | 190.57 g/mol | [1][4] |

| Synonyms | 1-(4-chloro-2,5-difluorophenyl)ethanone | [3] |

| Appearance | White to light yellow crystalline powder or solid | N/A |

| Melting Point | Data not consistently available; requires experimental determination | N/A |

| Boiling Point | Data not consistently available; requires experimental determination | N/A |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate) | N/A |

| PubChem CID | 600151 | [4] |

Synthesis Pathway and Experimental Protocol

The most common and industrially scalable method for preparing substituted acetophenones is the Friedel-Crafts acylation. This pathway is chosen for its high efficiency and the ready availability of starting materials.

Mechanistic Rationale

The synthesis involves the electrophilic aromatic substitution of 1-chloro-2,5-difluorobenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl₃). The Lewis acid coordinates with the acetylating agent to form a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich (relative to the acylium ion) aromatic ring. The substitution occurs para to the chloro group and ortho to a fluoro group, driven by the directing effects of the halogens and steric hindrance.

Synthesis Workflow Diagram```dot

Caption: Standard workflow for the analytical validation of the final product.

Applications in Research and Drug Development

Halogenated aromatic ketones are cornerstone building blocks in medicinal chemistry. The presence of chlorine and fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. [5]

-

Scaffold for Heterocycle Synthesis: The acetyl group is a versatile handle for constructing various heterocyclic rings (e.g., pyrazoles, isoxazoles, quinolines), which are prevalent in pharmaceuticals.

-

Precursor for Advanced Intermediates: It can be readily transformed through reactions like α-halogenation, reduction to an alcohol, or oxidation to an acid, providing access to a wide array of more complex intermediates.

-

Role in API Synthesis: While specific drugs containing the this compound moiety are proprietary, analogous structures are critical in synthesizing active pharmaceutical ingredients (APIs) for oncology, infectious diseases, and central nervous system disorders. [5]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The following guidelines are derived from available Safety Data Sheets (SDS). [2][3]

| Hazard Category | GHS Classification & Precautionary Statements |

|---|---|

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332) [4] |

| Skin Irritation | Causes skin irritation. (H315) [2] |

| Eye Irritation | Causes serious eye irritation. (H319) [2] |

| Respiratory Hazard | May cause respiratory irritation. (H335) [2]|

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood. [2][3]* Eye/Face Protection: Wear chemical safety goggles or a face shield. [3]* Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash skin thoroughly after handling. [2]* Respiratory Protection: Avoid breathing dust/fumes. If ventilation is inadequate, use a NIOSH-approved respirator. [2]* Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. [6]

Conclusion

This compound (CAS: 655-12-9) is a high-value chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its synthesis via Friedel-Crafts acylation is a robust and scalable process. Proper analytical characterization is crucial to ensure its quality for downstream applications. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers and developers can effectively and safely leverage this compound to advance their scientific and commercial objectives.

References

- 1. This compound CAS#: 655-12-9 [m.chemicalbook.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

4'-Chloro-2',5'-difluoroacetophenone molecular weight

An In-Depth Technical Guide to 4'-Chloro-2',5'-difluoroacetophenone: Properties, Analysis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic ketone of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline robust analytical methodologies for its characterization, and explore its applications as a critical building block in modern drug discovery.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 655-12-9) is a trifunctionalized aromatic compound.[1][2] Its structure, featuring a chloro, two fluoro, and an acetyl group on a benzene ring, provides a unique combination of steric and electronic properties that are highly valuable in synthetic chemistry. The presence of halogens, particularly fluorine, can significantly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity, making this compound a desirable precursor for novel therapeutic agents.[3][4]

The precise molecular weight and other key identifiers are crucial for accurate experimental design and data interpretation.

Table 1: Chemical Identity and Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClF₂O | [1][5] |

| Molecular Weight | 190.57 g/mol | [1][5][6] |

| CAS Number | 655-12-9 | [1][2] |

| IUPAC Name | 1-(4-chloro-2,5-difluorophenyl)ethan-1-one | |

| InChI Key | XLBICEUZJHYFQG-UHFFFAOYSA-N | [5] |

| Physical State | Solid (at 20°C) | [7] |

Synthesis Pathway: The Friedel-Crafts Acylation Approach

A common and industrially scalable method for synthesizing substituted acetophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct route to forming the crucial carbon-carbon bond between the aromatic ring and the acetyl group.

The causality behind this choice of pathway lies in its efficiency and the commercial availability of the starting materials. The reaction proceeds by activating an acylating agent (acetyl chloride) with a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), which generates a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1-chloro-2,5-difluorobenzene.

Caption: Proposed Friedel-Crafts acylation route for synthesis.

Analytical Characterization: A Self-Validating Workflow

Ensuring the identity and purity of this compound is paramount for its use in subsequent research, particularly in drug development where impurities can have significant consequences. A multi-step, self-validating analytical workflow is essential. This approach ensures that the data from one technique corroborates the findings of another, providing a high degree of confidence in the final assessment.

The logical flow begins with a separation technique to isolate the main compound from any impurities, followed by spectroscopic methods to confirm its structural identity and quantify its purity.

Caption: Self-validating analytical workflow for purity and identity.

Chromatographic Methods

Chromatography is a fundamental technique for separating components of a mixture.[8][9] For a moderately polar compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

-

Principle: The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[10] In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

-

Application: This allows for the separation of the target compound from more polar or less polar impurities, and its purity can be calculated from the relative area of its peak in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound. For this compound, the expected molecular ion peak [M]+ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (190.57 Da). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+2] peak, providing definitive evidence of the presence of a chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of the molecule.

-

¹H NMR: Would show signals corresponding to the methyl protons of the acetyl group and the aromatic protons, with coupling patterns and chemical shifts confirming their relative positions.

-

¹⁹F NMR: Is particularly powerful for confirming the presence and positions of the two different fluorine atoms on the aromatic ring.

-

¹³C NMR: Would reveal the number and electronic environment of all carbon atoms in the molecule.

Applications in Drug Discovery

Halogenated organic molecules are prevalent in pharmaceuticals.[3][4] The inclusion of chlorine and fluorine atoms in a molecule can enhance its therapeutic potential by:

-

Modulating Lipophilicity: Affecting how the drug crosses cell membranes.

-

Blocking Metabolic Sites: Increasing the drug's half-life by preventing metabolic breakdown by enzymes.

-

Enhancing Binding Affinity: Forming specific halogen bonds with target proteins.

This compound serves as a key intermediate for synthesizing more complex molecules. For example, the ketone group can be readily transformed into other functional groups or used as a handle for building larger molecular scaffolds, making it a valuable starting material for libraries of potential drug candidates.

Experimental Protocol: Purity Determination by HPLC

This protocol describes a standard method for determining the purity of a this compound sample. This system is self-validating as the retention time provides identity confirmation (against a reference standard) while the peak area provides a quantitative measure of purity.

Objective: To determine the purity of this compound by reversed-phase HPLC with UV detection.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Reference standard of this compound (>99.5% purity)

-

HPLC system with UV detector, autosampler, and column oven

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Methodology:

-

Preparation of Mobile Phase:

-

Mobile Phase A: HPLC-grade water

-

Mobile Phase B: HPLC-grade acetonitrile

-

Degas both solvents for 15 minutes using an ultrasonic bath or vacuum degasser.

-

-

Preparation of Standard Solution:

-

Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile to achieve a final concentration of 0.1 mg/mL.

-

-

Preparation of Sample Solution:

-

Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile to achieve a final concentration of 0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 50% B

-

18.1-22 min: 50% B (re-equilibration)

-

-

-

Analysis Sequence:

-

Inject a blank (acetonitrile) to ensure the system is clean.

-

Inject the standard solution five times to establish system suitability (RSD of peak area < 2.0%).

-

Inject the sample solution in duplicate.

-

-

Data Analysis:

-

Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Calculate the purity of the sample using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Safety and Handling

As with any halogenated aromatic compound, appropriate safety precautions must be taken.

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

References

- 1. This compound CAS#: 655-12-9 [m.chemicalbook.com]

- 2. proactivemr.com [proactivemr.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS: 655-12-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chromatography [web.njit.edu]

- 10. columbia.edu [columbia.edu]

An In-depth Technical Guide to the Physical Properties of 4'-Chloro-2',5'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Molecular Landscape

In the intricate world of drug discovery and fine chemical synthesis, a thorough understanding of the physical properties of a molecule is paramount. It is this foundational knowledge that dictates its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability. This guide is dedicated to providing a comprehensive technical overview of the physical properties of 4'-Chloro-2',5'-difluoroacetophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and material science. As a Senior Application Scientist, my aim is not merely to present data, but to offer a narrative that weaves together the 'what' with the 'why,' providing field-proven insights into the practical implications of these properties.

Section 1: Core Molecular Identity and Physicochemical Profile

This compound, identified by the CAS number 655-12-9, is a white to off-white crystalline solid.[1] Its molecular structure, featuring a trifunctionalized benzene ring, is the primary determinant of its physical and chemical characteristics. The presence of two fluorine atoms and a chlorine atom imparts a unique electronic and steric profile, which is of considerable interest in the design of novel bioactive molecules.

Molecular Structure and Key Identifiers

The structural integrity of a compound is the bedrock of its identity. For this compound, this is defined by the precise arrangement of its constituent atoms.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Summary of Physical Properties

A quantitative summary of the key physical properties provides a snapshot of the compound's behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O | [1][2][3][4][5] |

| Molecular Weight | 190.57 g/mol | [1][2][3][4][5] |

| CAS Number | 655-12-9 | [2][3][5][6] |

| Appearance | White to off-white crystalline solid | [1] |

| Boiling Point | 90 °C at 5 mmHg | [1] |

| Density | 1.348 g/cm³ | [1] |

| Flash Point | 100 °C | [1] |

| Melting Point | Not available in cited literature | [1] |

| Solubility | Not available in cited literature | [1] |

Expert Insight: The relatively high boiling point, when considered at reduced pressure, and the high density are characteristic of a halogenated aromatic compound of this molecular weight. The presence of polar carbonyl and carbon-halogen bonds contributes to stronger intermolecular forces than in non-halogenated analogues, requiring more energy to transition to the gaseous phase. The lack of readily available melting point and solubility data in the scientific literature is noteworthy and suggests an opportunity for further fundamental characterization of this compound.

Section 2: Experimental Protocols for Physical Property Determination

The trustworthiness of physical property data is directly linked to the robustness of the experimental methods used for their determination. Here, we outline standard, self-validating protocols for key physical properties.

Melting Point Determination: A Gateway to Purity Assessment

The melting point is a critical parameter for the identification and purity assessment of a crystalline solid. A sharp melting range typically indicates a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Experimental Workflow: Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Causality in Experimental Choices:

-

Grinding the sample: Ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting range.

-

Slow heating rate: A rapid heating rate can cause a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range. A slow rate of 1-2 °C per minute near the melting point allows for thermal equilibrium to be established.

Solubility Determination: Unveiling Intermolecular Interactions

Solubility is a direct reflection of the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept here; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Experimental Protocol: Qualitative Solubility Testing

-

Preparation: Place approximately 20-30 mg of this compound into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Mixing: Agitate each test tube vigorously for 30-60 seconds.

-

Observation: Observe each tube for the dissolution of the solid. If the solid has completely disappeared, it is considered soluble. If it remains unchanged, it is insoluble. If some has dissolved, it is partially soluble.

-

Heating (Optional): For samples that are insoluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature.

-

Record Observations: Meticulously record the solubility of the compound in each solvent at both room temperature and upon heating.

Expert Insight: Given the structure of this compound, with its polar carbonyl group and carbon-halogen bonds, it is expected to exhibit low solubility in water and higher solubility in moderately polar to non-polar organic solvents. The presence of the halogen atoms increases the molecular weight and surface area, which can decrease solubility compared to its non-halogenated parent compound, acetophenone.

Section 3: Spectroscopic and Physicochemical Deep Dive

Beyond the basic physical constants, a deeper understanding of a molecule's properties can be gleaned from its interaction with electromagnetic radiation and its behavior in different environments.

Predicted Spectroscopic Highlights

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group. The aromatic region will display complex splitting patterns due to the coupling of the two aromatic protons with each other and with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons bonded to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. We can also expect to see absorption bands corresponding to C-F and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations.

A recent study on the conformational preferences of 2'-fluoro-substituted acetophenone derivatives using through-space ¹H–¹⁹F and ¹³C–¹⁹F spin–spin couplings in NMR spectra provides valuable insights.[7] This research suggests that such compounds predominantly exist in an s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other.[7] This conformational preference is likely to be present in this compound as well and would influence its reactivity and interaction with biological targets.[7]

Section 4: Implications for Research and Development

A comprehensive grasp of the physical properties of this compound is not an academic exercise; it has profound practical implications for its application in research and drug development.

-

Drug Discovery: The solubility of this compound in various solvents is a critical factor in designing formulations for in vitro and in vivo testing. Its lipophilicity, which can be inferred from its solubility in non-polar solvents, will influence its ability to cross cell membranes and interact with biological targets.

-

Process Chemistry: The melting and boiling points are essential data for designing purification strategies such as recrystallization and distillation. The thermal stability of the compound, indicated by its boiling point, will dictate the permissible temperature ranges for chemical reactions and processing.

-

Material Science: For applications in material science, properties such as crystallinity and potential for polymorphism, which are related to the melting point, are of great importance.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While a complete experimental dataset is not yet available in the public domain, the information presented here, grounded in established chemical principles and data from analogous compounds, offers a robust foundation for researchers and scientists working with this molecule. The elucidation of the remaining physical properties, particularly the melting point and a comprehensive solubility profile, represents a valuable opportunity for further investigation in the scientific community.

References

- 1. lookchem.com [lookchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound CAS#: 655-12-9 [m.chemicalbook.com]

- 4. This compound | CAS: 655-12-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. appretech.com [appretech.com]

- 6. 655-12-9 Cas No. | 1-(4-Chloro-2,5-difluorophenyl)ethanone | Matrix Scientific [matrixscientific.com]

- 7. pubs.acs.org [pubs.acs.org]

4'-Chloro-2',5'-difluoroacetophenone solubility data

An In-Depth Technical Guide to the Solubility of 4'-Chloro-2',5'-difluoroacetophenone

Authored by a Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences bioavailability, dosage form design, and ultimately, the therapeutic efficacy of a drug. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of this compound, a compound of interest in medicinal chemistry. While specific solubility data for this compound is not extensively published, this guide will equip you with the foundational principles, predictive insights, and robust experimental methodologies to thoroughly characterize its solubility profile.

Physicochemical Profile of this compound

This compound (CAS No: 655-12-9) is a halogenated derivative of acetophenone.[1][2] Its molecular structure, featuring a polar carbonyl group and a substituted aromatic ring, dictates its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O | [1] |

| Molecular Weight | 190.57 g/mol | [1] |

| CAS Number | 655-12-9 | [2] |

The presence of the electronegative fluorine and chlorine atoms, in addition to the carbonyl oxygen, introduces polarity to the molecule. However, the aromatic ring contributes to its lipophilic character. The interplay between these hydrophilic and hydrophobic moieties governs its solubility behavior.

Principles of Solubility: A Thermodynamic Perspective

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing.[3] For dissolution to occur spontaneously, the change in Gibbs free energy (ΔG) must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of the solution, as described by the equation ΔG = ΔH - TΔS.

Solubility is an equilibrium state where the rate of dissolution of the solute equals the rate of precipitation.[4] This equilibrium is influenced by several factors, including:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic (absorbs heat).[5][6] Le Chatelier's principle dictates that increasing the temperature of an endothermic process will shift the equilibrium towards dissolution.[5][6]

-

Polarity of Solute and Solvent: The adage "like dissolves like" is a fundamental principle in predicting solubility.[7][8] Polar solvents tend to dissolve polar solutes, while non-polar solvents are better for non-polar solutes.

-

pH (for ionizable compounds): The solubility of acidic or basic compounds is highly dependent on the pH of the aqueous medium. Ionization of the compound to form a salt generally increases its aqueous solubility.[9]

Based on its structure, this compound is expected to exhibit limited solubility in water due to the hydrophobic nature of the substituted benzene ring.[10] It is anticipated to be more soluble in organic solvents, particularly those with moderate to high polarity that can engage in dipole-dipole interactions with the carbonyl group.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, at equilibrium.[11] The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[7]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, methanol, acetonitrile, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study to confirm that the solubility has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC.

-

Data Analysis: Calculate the solubility as the average concentration from replicate experiments.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

References

- 1. labsolu.ca [labsolu.ca]

- 2. This compound CAS#: 655-12-9 [m.chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. Solubility [chem.fsu.edu]

- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. app.studyraid.com [app.studyraid.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Spectral Analysis of 4'-Chloro-2',5'-difluoroacetophenone

Introduction

4'-Chloro-2',5'-difluoroacetophenone is a halogenated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. Its substituted phenyl ring makes it a versatile building block for the synthesis of more complex molecules. Accurate and unambiguous structural confirmation of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We will not only present the spectral data but also delve into the underlying principles that dictate the observed signals, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For this compound (C₈H₅ClF₂O), the key nuclei of interest are ¹H, ¹³C, and ¹⁹F.

Causality Behind Experimental Choices

The choice of NMR experiments is dictated by the molecular structure. A standard ¹H NMR is the initial, essential step to identify all proton environments. Given the presence of fluorine, a ¹⁹F NMR is crucial.[1][2] The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus provide a clear window into the electronic environment around the fluorine atoms.[2][3] A ¹³C NMR experiment is then necessary to map the carbon skeleton. Deuterated chloroform (CDCl₃) is a common and effective solvent for this type of analyte as it dissolves the compound well and its residual proton signal at 7.26 ppm provides a convenient internal reference.[4][5]

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum reveals two primary sets of signals: the aromatic protons on the substituted phenyl ring and the protons of the methyl group.

-

Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.6 ppm. This signal is a singlet because there are no adjacent protons to cause spin-spin coupling. Its downfield shift from a typical aliphatic methyl group (around δ 0.9 ppm) is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group.

-

Aromatic Protons (Ar-H): The aromatic region (typically δ 7.0-8.0 ppm) will show complex multiplets corresponding to the two protons on the phenyl ring. The proton at the 3'-position is coupled to the adjacent fluorine at the 2'-position and the proton at the 6'-position. The proton at the 6'-position is coupled to the fluorine at the 5'-position and the proton at the 3'-position. This results in complex splitting patterns, often appearing as overlapping doublet of doublets or triplets of doublets.

¹⁹F NMR Spectroscopy Analysis

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[2][3][6] For this molecule, two distinct signals are expected, one for each fluorine atom, as they are in different chemical environments.

-

F at 2'-position: This fluorine will be coupled to the adjacent proton at the 3'-position.

-

F at 5'-position: This fluorine will be coupled to the adjacent proton at the 6'-position.

The large magnitude of ¹H-¹⁹F coupling constants is a characteristic feature that aids in spectral assignment.[1]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will display signals for all eight carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing around δ 190-200 ppm, due to the strong deshielding effect of the double-bonded oxygen.

-

Methyl Carbon (-CH₃): This signal will be the most upfield, usually below δ 30 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-140 ppm). The carbons directly bonded to the electronegative fluorine atoms (C-F) will exhibit large one-bond ¹³C-¹⁹F coupling constants, which is a key diagnostic feature for their identification. The carbons bonded to chlorine and the acetyl group will also have characteristic chemical shifts.

Summary of NMR Data

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| -C(O)CH₃ | ~2.6 (s, 3H) | ~26.5 | N/A |

| Ar-H3' | ~7.3-7.5 (m, 1H) | ~115-120 | N/A |

| Ar-H6' | ~7.6-7.8 (m, 1H) | ~120-125 | N/A |

| C=O | N/A | ~195.0 | N/A |

| C-1' | N/A | ~135.0 | N/A |

| C-2' (C-F) | N/A | ~158.0 (d, ¹JCF) | ~ -110 to -120 |

| C-3' | N/A | ~118.0 | N/A |

| C-4' (C-Cl) | N/A | ~130.0 | N/A |

| C-5' (C-F) | N/A | ~156.0 (d, ¹JCF) | ~ -115 to -125 |

| C-6' | N/A | ~122.0 | N/A |

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[7][8]

-

Dissolution : Add approximately 0.6-0.75 mL of deuterated chloroform (CDCl₃).[4][8] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Transfer : Using a Pasteur pipette with a cotton plug to filter out any particulates, carefully transfer the solution into a high-quality 5 mm NMR tube.[4][7] The liquid level should be around 4-6 cm.[5][8]

-

Acquisition : Insert the sample into the NMR spectrometer.

-

Spectrometer Setup : The instrument is instructed to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[8] The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.[8]

-

Data Collection : Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. For ¹³C NMR, a sufficient number of scans and an appropriate relaxation delay are crucial for observing all carbon signals, especially quaternary carbons.[9]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present.

Interpretation of Key Vibrational Modes

The IR spectrum of this compound is dominated by a few key absorptions:

-

C=O Stretch: A strong, sharp absorption band between 1680-1700 cm⁻¹ is the most prominent feature and is characteristic of an aromatic ketone. The conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the phenyl ring.

-

C-F Stretches: Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the carbon-fluorine bonds.

-

C-Cl Stretch: A medium to strong absorption band is expected in the 700-850 cm⁻¹ region for the carbon-chlorine bond.

-

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring typically appear as distinct bands in the 800-900 cm⁻¹ region.

Summary of IR Data

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O (Ketone) Stretch | 1680-1700 | Strong, Sharp |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-F Stretch | 1100-1300 | Strong |

| C-Cl Stretch | 700-850 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.

Analysis of Molecular Ion and Fragmentation

For this compound (MW = 190.57 g/mol ), Electron Ionization (EI) is a common MS method.

-

Molecular Ion (M⁺): The key feature to look for is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a pair of peaks: the M⁺ peak at m/z 190 (containing ³⁵Cl) and an M+2 peak at m/z 192 (containing ³⁷Cl).[10][11] The relative intensity of these peaks will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom in the molecule.[12][13]

-

Key Fragmentation Pathways:

-

Loss of Methyl Group: A common fragmentation for acetophenones is the alpha-cleavage leading to the loss of the methyl radical (•CH₃), resulting in a strong peak at m/z 175 (and a corresponding M+2 peak at m/z 177). This [M-15]⁺ ion is a stable acylium ion.

-

Loss of Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the loss of the acetyl group (CH₃CO•), resulting in a fragment ion corresponding to the chlorodifluorophenyl cation at m/z 147 (and an M+2 peak at m/z 149).

-

Summary of MS Data

| m/z Value | Proposed Fragment Identity | Key Feature |

| 190 / 192 | [C₈H₅ClF₂O]⁺ (Molecular Ion) | 3:1 intensity ratio confirms one Cl atom[12][13] |

| 175 / 177 | [M - CH₃]⁺ | Loss of the methyl group |

| 147 / 149 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Integrated Spectroscopic Analysis Workflow

The true power of these techniques lies in their combined application. The data from each method corroborates the others to build a complete and validated structural picture.

References

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. How To [chem.rochester.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. quora.com [quora.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. books.rsc.org [books.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Mass Spectrometry: Isotope Effect [jove.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

4'-Chloro-2',5'-difluoroacetophenone crystal structure

An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of 4'-Chloro-2',5'-difluoroacetophenone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the determination and in-depth analysis of the single-crystal X-ray structure of this compound. While a solved crystal structure for this specific compound is not publicly available at the time of this writing, this document serves as an expert-level protocol and analytical guide for researchers in crystallography, materials science, and drug development. We will explore the causality behind experimental choices in single-crystal X-ray diffraction (XRD), from crystal growth to data refinement, and detail the subsequent analysis of molecular geometry, intermolecular interactions, and crystal packing. This guide is designed to be a self-validating system, grounding its protocols in authoritative standards and providing field-proven insights into the structural nuances of halogenated aromatic ketones.

Introduction: The Significance of Halogenated Acetophenones

This compound is a halogenated aromatic ketone of significant interest. The presence and positioning of multiple halogen atoms (chlorine and fluorine) on the phenyl ring are known to profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and capacity for non-covalent interactions.[1] In the context of drug discovery, such modifications are a cornerstone of medicinal chemistry, used to fine-tune the binding affinity and pharmacokinetic profile of lead compounds.[2]

The precise three-dimensional arrangement of atoms in the solid state, as revealed by single-crystal X-ray diffraction, is crucial for understanding these effects.[3] The crystal structure provides definitive information on bond lengths, bond angles, and conformational preferences.[4][5] Furthermore, it unveils the complex network of intermolecular interactions—such as hydrogen bonds, halogen bonds, and π-π stacking—that govern the crystal packing and ultimately influence bulk properties like solubility and melting point.[6][7] This guide will delineate the process to elucidate these structural details for this compound.

Experimental Workflow: From Powder to Solved Structure

The determination of a crystal structure is a systematic process that demands precision at every stage.[8] The workflow outlined below represents a robust methodology for obtaining high-quality crystallographic data for a small organic molecule like this compound.

Step 1: Single Crystal Growth (Crystallization)

The foundational step, and often the most challenging, is growing a high-quality single crystal suitable for diffraction.[9] The choice of solvent and crystallization technique is critical and often requires empirical screening.

Protocol for Crystallization Screening:

-

Solvent Selection: Begin with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound has moderate solubility.

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually reduce its solubility, promoting crystal growth.

-

Thermal Gradient (Slow Cooling): Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4°C). The gradual decrease in temperature reduces solubility, leading to crystallization.

Expert Insight: For halogenated compounds, solvents that can engage in weak hydrogen bonding (like ethanol) or are relatively non-polar (like toluene or a hexane/ethyl acetate mixture) often yield high-quality crystals. The goal is to achieve a slow, controlled precipitation that allows molecules to order themselves into a well-defined lattice.

Step 2: Crystal Selection and Mounting

Once crystals are formed, a suitable specimen must be selected for analysis.

Protocol for Crystal Mounting:

-

Microscopic Examination: Under a polarizing microscope, select a crystal that is clear, well-formed with sharp edges, and free of visible cracks or defects. A suitable size for modern diffractometers is typically 0.1-0.3 mm in each dimension.[8]

-

Mounting: Carefully pick up the selected crystal using a cryo-loop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage during data collection and to reduce thermal motion of the atoms.

Step 3: Single-Crystal X-ray Diffraction Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.[3][4]

Data Collection Workflow Diagram:

Caption: Workflow for single-crystal X-ray diffraction data collection.

Typical Data Collection Parameters:

| Parameter | Typical Value/Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is standard for small molecules; Cu provides greater diffraction intensity but may cause fluorescence with certain elements. |

| Temperature | 100 K | Minimizes thermal vibrations, leading to higher resolution data and reduced radiation damage. |

| Detector Distance | 50-60 mm | A balance between resolving diffraction spots and capturing high-angle data. |

| Scan Strategy | A series of ω and φ scans | To ensure that all unique reflections are measured from different crystal orientations. |

| Exposure Time | 5-30 seconds per frame | Dependent on crystal size and diffracting power. |

Step 4: Data Reduction and Structure Solution

The raw diffraction images are processed to determine the unit cell parameters and integrate the intensities of each reflection.[8] This is followed by solving the "phase problem" to generate an initial model of the electron density map, from which atomic positions can be determined.

Structure Solution and Refinement Diagram:

Caption: The process from raw data to a final, refined crystal structure.

Analysis of the Crystal Structure

Once the structure is solved and refined, a detailed analysis is performed. The following sections describe the key parameters and interactions to be investigated for this compound.

Crystallographic Data Summary

All quantitative data from the refinement process should be summarized in a standard table.

Table of Expected Crystallographic Data:

| Parameter | Expected Information |

| Formula | C₈H₅ClF₂O |

| Formula Weight | 190.57 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

| Final R indices [I>2σ(I)] | R₁, wR₂ |

| Goodness-of-fit (S) | ~1.0 |

Molecular Geometry

The refined structure will provide precise bond lengths and angles. Key points to analyze for this molecule would include:

-

C-Cl, C-F, and C=O bond lengths: Compare these to standard values to identify any electronic effects from the multiple halogen substituents.

-

Torsion angle of the acetyl group: Determine the planarity of the acetyl group relative to the phenyl ring. Steric hindrance from the ortho-fluorine may cause a significant twist.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions. For this compound, the following interactions are anticipated to be significant drivers of the crystal packing:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and is likely to interact with aromatic C-H groups from neighboring molecules.

-

Halogen Bonds: The chlorine atom, being electrophilic at its pole (the σ-hole), could act as a halogen bond donor, interacting with the carbonyl oxygen or fluorine atoms of adjacent molecules (C-Cl···O or C-Cl···F).[10]

-

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atoms as acceptors are also highly probable.[10]

-

π-π Stacking: The electron-deficient nature of the difluorinated phenyl ring may lead to offset face-to-face or edge-to-face stacking interactions with neighboring rings. The nature of these interactions is heavily influenced by the substitution pattern.[6][11]

Diagram of Potential Intermolecular Interactions:

Caption: Key non-covalent interactions expected in the crystal lattice.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the determination and analysis of the . By following the detailed protocols for crystal growth, data collection, and structure refinement, researchers can obtain a precise three-dimensional model of the molecule. The subsequent analysis of molecular geometry and, critically, the landscape of intermolecular interactions will provide invaluable insights into the solid-state behavior of this compound. This structural data can then be used to rationalize its physical properties and inform the design of new materials or pharmaceutical agents with tailored characteristics. The elucidation of this structure would be a valuable addition to the structural database of halogenated aromatic compounds, aiding in the development of more accurate predictive models for crystal engineering and drug design.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. pulstec.net [pulstec.net]

- 6. mdpi.com [mdpi.com]

- 7. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

An In-depth Technical Guide to the Safe Handling and Application of 4'-Chloro-2',5'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-2',5'-difluoroacetophenone is a halogenated aromatic ketone that serves as a critical building block in the synthesis of a variety of biologically active molecules.[1] Its distinct substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts unique physicochemical properties and reactivity. This makes it a valuable precursor for medicinal chemistry and drug discovery programs. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, alongside insights into its chemical reactivity and applications in the synthesis of potential therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective use in a laboratory setting.

| Property | Value | Source |

| Chemical Name | 1-(4-chloro-2,5-difluorophenyl)ethanone | [2] |

| CAS Number | 655-12-9 | [3] |

| Molecular Formula | C₈H₅ClF₂O | [2] |

| Molecular Weight | 190.57 g/mol | [4] |

| Appearance | White to pale yellow crystals or powder | [1] |

| Boiling Point | 90°C at 5 mm Hg | Finetech Industry Limited |

| Flash Point | 100°C | Finetech Industry Limited |

| Density | 1.348 g/cm³ | Finetech Industry Limited |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its GHS classification is crucial for implementing appropriate safety measures.

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Local exhaust ventilation is essential to control the dispersion of dust and vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against accidental exposure.

-

Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles.

-

Hand Protection: Chemical-resistant gloves are required. Butyl rubber gloves are recommended for handling halogenated compounds.[6][7] Nitrile gloves may offer protection against incidental splashes but should be changed immediately upon contact.[5] Aromatic and halogenated hydrocarbons are known to attack many common glove materials, so careful selection is crucial.[8]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls may be necessary. Ensure that skin is not exposed.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Handling Procedures

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Store in a locked cabinet or other secure area to prevent unauthorized access.

Reactivity and Stability

Understanding the reactivity profile of this compound is essential for planning safe and successful synthetic transformations.

-

Stability: The compound is stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[9] The thermal decomposition of aromatic ketones, in general, can be complex, leading to a variety of smaller molecules.[10][11][12]

The reactivity of α-haloacetophenones is of significant interest in synthetic chemistry. The α-carbon, once halogenated, becomes electrophilic and is susceptible to nucleophilic attack.[13] Reactions with nucleophiles can proceed via direct SN2 substitution or through a carbonyl addition-epoxidation pathway.[14] The specific pathway and product distribution can be influenced by the nature of the nucleophile and the substituents on the aromatic ring.[15]

Applications in Drug Discovery and Development

Halogenated aromatic compounds, including those with chloro and fluoro substituents, are prevalent in many FDA-approved drugs.[16] These substitutions can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 4-chloro-2,5-difluorophenyl moiety, in particular, has been explored in the context of various therapeutic targets.

While specific, publicly available examples of drug candidates synthesized directly from this compound are limited, its structural motifs are found in compounds with a range of biological activities. Substituted acetophenones are common starting materials for the synthesis of various heterocyclic compounds with potential therapeutic applications.

-

Antiviral Agents: The synthesis of antiviral compounds often utilizes halogenated precursors. For instance, substituted acetophenones have been used to create hydrazide derivatives with demonstrated antiviral activity.[17] Chalcones derived from substituted acetophenones have also shown promise as antiviral agents.[18][19]

-

Kinase Inhibitors: Kinase inhibitors are a major class of targeted cancer therapies.[20] The synthesis of many kinase inhibitors involves the use of substituted aromatic building blocks. For example, the development of p38 kinase inhibitors has utilized N-substituted pyridinones, which can be synthesized from appropriate precursors.[21][22] The synthesis of pyrazole-based kinase inhibitors has also been described, starting from substituted pyrimidines.[23] The general synthetic utility of substituted acetophenones makes this compound a potentially valuable starting material in this area.

The presence of both chloro and fluoro groups can be advantageous in drug design. The 4-chlorophenyl group is a common feature in many bioactive compounds, and the additional fluorine atoms can modulate properties such as metabolic stability and binding affinity. The 2,4-dichloro-5-fluorophenyl moiety has been incorporated into 1,2,4-triazole derivatives with pharmacological activity.[24]

Emergency and First-Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Waste Disposal

-

Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Do not allow the chemical to enter drains.

-

Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material may be disposed of by incineration in a licensed facility.

Visualizing Safe Handling Workflows

To further clarify the necessary safety protocols, the following diagrams illustrate key workflows.

Caption: Workflow for handling this compound, emphasizing the use of PPE and a chemical fume hood.

Caption: Decision-making workflow for responding to an exposure event involving this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS: 655-12-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. proactivemr.com [proactivemr.com]

- 4. labsolu.ca [labsolu.ca]

- 5. dess.uccs.edu [dess.uccs.edu]

- 6. chemistry.osu.edu [chemistry.osu.edu]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. fac.uncg.edu [fac.uncg.edu]

- 9. sdichem.com [sdichem.com]

- 10. researchgate.net [researchgate.net]

- 11. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermal decomposition: Significance and symbolism [wisdomlib.org]

- 13. youtube.com [youtube.com]

- 14. Experimental study on the reaction pathway of α‐haloacetophenones with nucleophiles: direct substitution or carbonyl addition? | Semantic Scholar [semanticscholar.org]

- 15. repository.up.ac.za [repository.up.ac.za]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of newer N-furylidene and N-acetophenonylidene-5-chlorodiphenylamine-2-carboxylic acid hydrazides as antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. xisdxjxsu.asia [xisdxjxsu.asia]

- 19. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

4'-Chloro-2',5'-difluoroacetophenone material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 4'-Chloro-2',5'-difluoroacetophenone

This guide is intended for researchers, scientists, and drug development professionals who handle this compound. It moves beyond a simple recitation of safety data sheet (SDS) fields to provide a deeper, more practical understanding of the hazards and the causality behind recommended safety protocols. Our goal is to empower laboratory personnel with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Core Chemical and Physical Identity

This compound is a halogenated aromatic ketone, a class of compounds frequently used as building blocks in medicinal chemistry and materials science. Understanding its fundamental properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| Chemical Name | 1-(4-chloro-2,5-difluorophenyl)ethanone | [1][2] |

| CAS Number | 655-12-9 | [1][2][3][4] |

| Molecular Formula | C₈H₅ClF₂O | [1][2][3][4] |

| Molecular Weight | 190.57 g/mol | [1][3][4] |

| Synonyms | This compound | [2] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. For this compound, the classification indicates multiple routes of potential harm that necessitate rigorous control measures.

| GHS Classification | Code | Hazard Statement | Source |

| Pictogram | GHS07: Exclamation Mark | [2][4] | |

| Signal Word | Warning | [1][2][4] | |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [2] |

Expert Insight: The "Warning" signal word, while less severe than "Danger," should not lead to complacency. The combination of H302, H312, and H332 indicates that this compound can be absorbed systemically through multiple routes, potentially causing harm. The irritation warnings (H315, H319, H335) are immediate indicators of its reactivity with biological tissues.

A Self-Validating System for Safe Handling

A truly safe laboratory environment relies not just on following rules, but on understanding the principles that make them effective. The following protocols are designed as a self-validating system, where each step logically reinforces the others to minimize exposure risk.

Engineering Controls: The First Line of Defense

The primary directive is to prevent the chemical from entering the ambient laboratory environment.

-

Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable due to its potential for respiratory irritation and inhalation toxicity (H332, H335).[1][2]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted.

Personal Protective Equipment (PPE): A Protocol-Driven Approach

PPE is the last line of defense, but it must be selected and used with precision. The choice of PPE is dictated directly by the hazards identified in Section 2.

Caption: Diagram 1: PPE Selection Workflow.

Step-by-Step PPE Protocol:

-

Attire: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.[5]

-

Body Protection: Don a clean, long-sleeved laboratory coat.[5]

-

Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields.[5] If there is a significant risk of splashing (e.g., when transferring large volumes of a solution), chemical goggles must be worn.[6] For maximum protection, a face shield should be worn in addition to goggles.[5][7]

-

Hand Protection: At a minimum, wear disposable nitrile gloves.[5] Inspect gloves for any signs of damage before use. If direct contact is anticipated or prolonged, consider double-gloving or using a more robust glove material like neoprene.[6] Gloves must be removed immediately after contact with the chemical, and hands should be washed before donning a new pair.[5]

Laboratory Handling Procedures

-

Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (spatulas, glassware, solvents, waste container) is present before starting.

-

Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid this compound to the container. Avoid creating dust.

-

Dissolving/Transfer: If making a solution, add the solvent to the solid slowly to avoid splashing. If transferring the solid, use a spatula and tap it gently to release the powder.

-

Post-Handling: After use, decontaminate any equipment that came into contact with the chemical. Wipe down the work surface in the fume hood.

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[8] Do not eat, drink, or smoke in the work area.[1][9]

Storage Requirements

-

Container: Keep the chemical in its original, tightly closed container.[2][8]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8][10]

-

Access: Store in a locked cabinet or area to restrict access.[2]

Emergency Protocols: A Validated Response System

Preparedness is key to mitigating the impact of an accidental exposure or release.

First Aid Measures

Immediate and correct first aid is critical. The following table summarizes the necessary actions based on the route of exposure.

| Exposure Route | Action | Source |

| Inhalation | 1. Immediately move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). 4. Seek immediate medical attention. | [1][2] |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. Seek medical attention. | [1][2] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Continue rinsing. 4. Seek immediate medical attention. | [2][8] |

| Ingestion | 1. Rinse mouth thoroughly with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. | [1][2][8] |

Accidental Release Protocol

A swift and organized response can prevent a small spill from becoming a major incident.

Caption: Diagram 2: Chemical Spill Response Workflow.

Step-by-Step Spill Cleanup:

-

Evacuate and Alert: Ensure all non-essential personnel leave the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Wear appropriate PPE, including respiratory protection, chemical goggles, and robust gloves.[7]

-

Contain: Cover the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for chemical waste.[10]

-

Clean: Clean the spill area with soap and water.

-

Dispose: Dispose of the waste container according to your institution's hazardous waste disposal procedures.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11][12] Do not use a direct water jet, as it may spread the material.

-

Hazards from Combustion: When heated to decomposition, this compound may emit toxic and corrosive fumes, including carbon oxides and hydrogen chloride gas.[10][13]

-